2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid
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Overview
Description
2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid is a chemical compound with the molecular formula C9H5NO5 and a molecular weight of 207.14 g/mol . It is known for its unique structure, which includes a benzoxazine ring fused with a carboxylic acid group. This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
The synthesis of 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid typically involves the reaction of anthranilic acid with phosgene to form isatoic anhydride, which is then reacted with various reagents to form the desired benzoxazine derivative . Industrial production methods often utilize solventless synthesis techniques to improve yield and purity. This involves heating the reactants above their melting points using paraformaldehyde to maintain reaction stoichiometry .
Chemical Reactions Analysis
2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of hydroxy derivatives.
Substitution: The benzoxazine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include quinone derivatives, hydroxy derivatives, and substituted benzoxazines .
Scientific Research Applications
2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and stability .
Comparison with Similar Compounds
2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid is unique due to its specific structure and chemical properties. Similar compounds include:
Isatoic anhydride: A precursor in the synthesis of benzoxazine derivatives.
1,4-Benzodioxin: A structurally related compound with different chemical properties.
Anthranilic acid: Another precursor used in the synthesis of benzoxazine compounds.
Compared to these compounds, this compound exhibits unique reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,4-dioxo-1H-3,1-benzoxazine-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO5/c11-7(12)4-2-1-3-5-6(4)10-9(14)15-8(5)13/h1-3H,(H,10,14)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIZTWSCWFPXES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)NC(=O)OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438552 |
Source
|
Record name | 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167902-99-0 |
Source
|
Record name | 2,4-Dioxo-1,4-dihydro-2H-3,1-benzoxazine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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